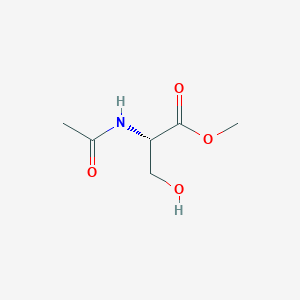

(S)-Methyl 2-acetamido-3-hydroxypropanoate

Übersicht

Beschreibung

(S)-Methyl 2-acetamido-3-hydroxypropanoate, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-Methyl 2-acetamido-3-hydroxypropanoate, also known as a methyl ester of an amino acid derivative, has garnered significant attention in biochemical and pharmaceutical research due to its diverse biological activities. This article explores the compound's biological mechanisms, applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its acetamido and hydroxy groups attached to a propanoate backbone. The stereochemistry of the compound plays a crucial role in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉N₁O₃ |

| Molecular Weight | 145.13 g/mol |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Not specified |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in enzyme interactions and metabolic pathways. It serves as a substrate for various enzymes, influencing their catalytic efficiency and specificity.

The compound's mechanism of action involves interaction with specific enzymes in metabolic processes. The acetamido group enhances binding affinity to target enzymes, potentially modulating their activity.

- Enzyme Interaction : Acts as a substrate for enzymes involved in amino acid metabolism.

- Metabolic Pathways : Participates in pathways related to protein synthesis and cellular signaling.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of this compound against various bacterial strains. The results showed that:

- Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different strains.

- The compound demonstrated bactericidal effects, indicating potential as an antimicrobial agent.

Antiviral Properties

In another investigation, the antiviral efficacy of this compound was assessed against enveloped viruses, including HIV and SARS-CoV-2. The study utilized a luciferase-based assay to measure viral inhibition:

| Virus | IC50 (µg/mL) |

|---|---|

| HIV-1 | 4.5 |

| SARS-CoV-2 | 0.8 |

The findings suggest that the compound can disrupt viral entry by interacting with viral proteins, thus inhibiting infection.

Applications in Medicine

Due to its biological activities, this compound is being investigated for various therapeutic applications:

- Drug Development : As a precursor for synthesizing novel pharmaceuticals targeting metabolic disorders.

- Biochemical Assays : Used in enzyme assays to study enzyme kinetics and substrate specificity.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Compounds

(S)-Methyl 2-acetamido-3-hydroxypropanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of amino acid derivatives that can act as precursors for drug development. For example, it has been employed in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as ramipril and perindopril, which are crucial for managing hypertension and heart failure .

Table 1: Key Pharmaceutical Applications

| Compound Name | Application | Reference |

|---|---|---|

| Ramipril | ACE inhibitor for hypertension | |

| Perindopril | ACE inhibitor for cardiovascular diseases | |

| Antitumor agents | Synthesis of derivatives with antitumor activity |

Research indicates that this compound exhibits notable biological activities, particularly in antitumor and anticonvulsant properties. In vitro studies have shown its derivatives to possess significant antitumor activity against various cancer cell lines, including leukemia and liver cancer . The compound's structure allows it to interact with biological targets effectively, enhancing its therapeutic potential.

Case Study: Antitumor Activity

In a study evaluating the antitumor efficacy of derivatives of this compound, compounds demonstrated IC50 values in the micromolar range against HL-60 leukemia cells and BEL-7402 liver cancer cells. The results suggest that modifications to the compound can enhance its cytotoxic effects .

Enzyme-Mediated Synthesis

The compound is also utilized in enzyme-mediated synthesis processes to produce enantiomerically pure α-amino acids. This application is crucial for developing chiral pharmaceuticals, where the stereochemistry of the molecule can significantly influence its biological activity and therapeutic efficacy .

Potential Therapeutic Uses

Given its structural properties and biological activities, this compound holds promise for further exploration in therapeutic applications beyond its current uses. Its derivatives may be developed into novel treatments for conditions such as epilepsy and various cancers due to their anticonvulsant and antitumor properties .

Table 2: Summary of Biological Activities

Eigenschaften

IUPAC Name |

methyl (2S)-2-acetamido-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-4(9)7-5(3-8)6(10)11-2/h5,8H,3H2,1-2H3,(H,7,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUNDAQVOOLWTH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306728 | |

| Record name | N-Acetyl-L-serine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54322-41-7 | |

| Record name | N-Acetyl-L-serine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54322-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-L-serine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: [] The researchers highlight the limitation of naturally occurring amino acids in binding metal ions, which are crucial for many biological processes. Tyrosine, a coded amino acid, can be chemically modified to introduce metal-chelating groups. This research demonstrates how transforming tyrosine into a "pro-template" can create specific metal binding sites within peptides. This approach is significant as it offers a way to design peptides with tailored metal-binding properties, potentially mimicking the functionality of metalloenzymes.

ANone: [] While the research primarily focuses on the chemical synthesis and characterization of these modified peptides, it suggests their potential application in creating artificial metalloenzymes. By incorporating the pro-templates into peptide chains, researchers could design peptides with specific metal-binding affinities, mimicking the active sites of natural enzymes. This approach holds promise for developing novel catalysts for various chemical reactions or engineering peptides with specific biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.